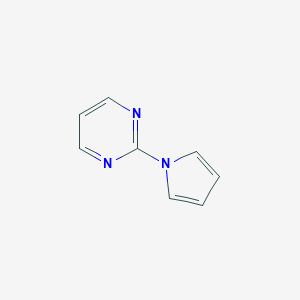

2-(1H-pyrrol-1-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrol-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-7-11(6-1)8-9-4-3-5-10-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAYSRXXGJTDIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405830 | |

| Record name | 2-(1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114646-17-2 | |

| Record name | 2-(1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(1H-pyrrol-1-yl)pyrimidine from 2-chloropyrimidine and pyrrole

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(1H-pyrrol-1-yl)pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The primary focus of this document is the practical and mechanistic exploration of the nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyrimidine and pyrrole. This guide delves into the underlying chemical principles, offers a detailed experimental protocol, and discusses the critical parameters that influence reaction outcomes. It is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, providing the necessary insights for the successful preparation and characterization of this important molecule.

Introduction: The Significance of the Pyrimidine-Pyrrole Scaffold

The fusion of pyrimidine and pyrrole rings in molecules like this compound creates a unique chemical architecture that is prevalent in a vast array of biologically active compounds. Pyrimidine derivatives are fundamental components of nucleic acids and are found in numerous FDA-approved drugs, exhibiting a wide range of therapeutic activities including anticancer, antiviral, and anti-inflammatory properties. Similarly, the pyrrole moiety is a key structural element in many natural products and pharmaceuticals. The combination of these two heterocycles in this compound results in a scaffold with significant potential for the development of novel therapeutic agents. A deep understanding of its synthesis is therefore crucial for the advancement of medicinal chemistry programs targeting various diseases.

Synthetic Strategies for C-N Bond Formation

The key transformation in the synthesis of this compound from 2-chloropyrimidine and pyrrole is the formation of a carbon-nitrogen bond between the pyrimidine ring and the pyrrole nitrogen. Several powerful synthetic methodologies can be considered for this type of transformation, each with its own set of advantages and limitations.

-

Nucleophilic Aromatic Substitution (SNAr): This is the most direct and commonly employed method for the synthesis of this compound. The electron-deficient nature of the pyrimidine ring, further activated by the electronegative chlorine atom, makes it susceptible to attack by nucleophiles like the pyrrolide anion. The reaction proceeds through a Meisenheimer intermediate, and the regioselectivity is generally high, with substitution occurring at the C2 position.[1][2][3]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds.[4][5] While highly effective for a broad range of aryl halides and amines, it requires the use of a palladium catalyst and a specific phosphine ligand, which can add to the cost and complexity of the synthesis.

-

Ullmann Condensation: This copper-catalyzed reaction is another classic method for N-arylation.[6] Traditional Ullmann conditions often require harsh reaction conditions (high temperatures), though modern modifications have made this method more accessible.

For the synthesis of this compound, the SNAr approach offers a balance of simplicity, efficiency, and cost-effectiveness, making it the preferred method for many applications.

The SNAr Mechanism: A Step-by-Step Visualization

The nucleophilic aromatic substitution reaction between 2-chloropyrimidine and pyrrole proceeds through a well-established addition-elimination mechanism. The key steps are outlined below:

Caption: The SNAr mechanism for the synthesis of this compound.

The reaction is initiated by the deprotonation of pyrrole with a suitable base to form the more nucleophilic pyrrolide anion. This anion then attacks the electron-deficient C2 position of the 2-chloropyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The final step involves the expulsion of the chloride leaving group, restoring the aromaticity of the pyrimidine ring and yielding the final product.

Experimental Protocol: A Representative Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction.

4.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. |

| 2-Chloropyrimidine | C₄H₃ClN₂ | 114.53 | 1722-12-9 |

| Pyrrole | C₄H₅N | 67.09 | 109-97-7 |

| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 7646-69-7 |

| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 |

| Saturated Aqueous Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |

| Brine | - | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |

4.2. Reaction Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

4.3. Step-by-Step Procedure

-

Preparation of the Pyrrolide Anion: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, e.g., 0.44 g of 60% dispersion in oil for a 10 mmol scale) and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes and add anhydrous N,N-dimethylformamide (DMF, e.g., 20 mL). Cool the suspension to 0 °C in an ice bath. To this suspension, add a solution of freshly distilled pyrrole (1.0 equivalent, e.g., 0.67 g) in anhydrous DMF (e.g., 5 mL) dropwise via the dropping funnel over 15 minutes. After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium pyrrolide.

-

Nucleophilic Aromatic Substitution: Dissolve 2-chloropyrimidine (1.0 equivalent, e.g., 1.15 g) in anhydrous DMF (e.g., 5 mL) and add it dropwise to the solution of sodium pyrrolide at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes, 1:4 v/v). The reaction is typically complete within 4-8 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water (e.g., 50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the fractions containing the pure product and evaporate the solvent to afford this compound as a solid. Determine the yield and characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.

Table 1: Physicochemical and Spectroscopic Data for this compound [7]

| Property | Value |

| Molecular Formula | C₈H₇N₃ |

| Molecular Weight | 145.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.65 (d, J = 4.8 Hz, 2H, H4/H6-pyrimidine), 7.45 (t, J = 2.2 Hz, 2H, H2/H5-pyrrole), 7.05 (t, J = 4.8 Hz, 1H, H5-pyrimidine), 6.35 (t, J = 2.2 Hz, 2H, H3/H4-pyrrole) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 158.0, 157.5, 117.2, 112.5, 110.8 |

| Mass Spectrum (EI) | m/z 145 (M⁺) |

| IR (KBr) ν (cm⁻¹) | 3140, 1580, 1560, 1420, 1340, 740 |

Causality Behind Experimental Choices and Trustworthiness of the Protocol

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates pyrrole to form the highly nucleophilic pyrrolide anion. The use of a strong base is crucial to drive the reaction to completion.

-

Solvent Selection: Anhydrous DMF is an excellent polar aprotic solvent for this reaction. It readily dissolves the reactants and the intermediate Meisenheimer complex, facilitating the reaction. Its high boiling point also allows for heating to accelerate the reaction rate.

-

Temperature Control: The initial deprotonation and the addition of the electrophile are performed at 0 °C to control the exothermicity of the reaction. Subsequent heating is necessary to overcome the activation energy barrier for the nucleophilic aromatic substitution.

-

Self-Validating System: The protocol's trustworthiness is established through in-process controls. Monitoring the reaction by TLC allows for the determination of the reaction's endpoint, preventing the formation of byproducts due to prolonged heating. The comprehensive characterization of the final product using multiple spectroscopic techniques ensures its identity and purity.

Conclusion

The synthesis of this compound from 2-chloropyrimidine and pyrrole via a nucleophilic aromatic substitution reaction is a robust and efficient method for accessing this valuable heterocyclic scaffold. This guide has provided a detailed theoretical and practical framework for conducting this synthesis. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can reliably prepare this compound in good yield and high purity, paving the way for its further exploration in medicinal chemistry and drug discovery.

References

-

PubChem. This compound. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

-

ResearchGate. Copper-catalyzed N-arylation of pyrroles: An overview. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 5. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C8H7N3 | CID 4715111 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Efficient One-Pot Synthesis of 2-(1H-pyrrol-1-yl)pyrimidine Derivatives: A Methodological Deep Dive for Drug Discovery Professionals

This technical guide provides an in-depth exploration of the one-pot synthesis of 2-(1H-pyrrol-1-yl)pyrimidine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The fusion of the pyrimidine and pyrrole scaffolds has been a focal point of research due to their prevalence in biologically active molecules, including kinase inhibitors and anticancer agents.[1][2][3][4] This document will move beyond a simple recitation of protocols to explain the underlying chemical logic, offer field-proven insights into experimental design, and provide a self-validating framework for the synthesis of these valuable compounds.

Strategic Overview: The Power of Convergence in Synthesis

The core advantage of a one-pot synthesis lies in its operational simplicity and efficiency. By combining multiple reaction steps in a single flask without isolating intermediates, this approach minimizes solvent waste, reduces purification steps, and often leads to higher overall yields. For the synthesis of complex molecules like 2-(1H-pyrrol-1-yl)pyrimidines, a convergent strategy is paramount. The most robust and widely adopted method involves a multi-component reaction (MCR) that constructs the pyrrole ring onto a pre-existing pyrimidine core.

A particularly effective strategy is the three-component reaction involving an aminopyrimidine, an arylglyoxal, and a source of active methylene, such as a barbituric acid derivative.[5] This method is catalyzed and proceeds under mild conditions, making it highly attractive for building molecular libraries for drug screening.

Caption: High-level workflow for the one-pot synthesis of this compound derivatives.

The Chemical Rationale: Unpacking the Reaction Mechanism

Understanding the reaction mechanism is critical for troubleshooting and optimization. The one-pot synthesis of pyrrolo[2,3-d]pyrimidine derivatives from arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives is believed to proceed through a cascade of well-established organic reactions.[5]

-

Initial Condensation: The reaction is initiated by a Knoevenagel-type condensation between the arylglyoxal and the active methylene group of the barbituric acid derivative. This step is often catalyzed by a base or, in this case, a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) which can facilitate the deprotonation.

-

Michael Addition: The 6-aminouracil derivative then acts as a nucleophile, attacking the activated double bond of the Knoevenagel adduct in a classic Michael addition. This is a crucial carbon-nitrogen bond-forming step.

-

Intramolecular Cyclization & Dehydration: Following the Michael addition, an intramolecular cyclization occurs where the amino group attacks one of the carbonyls of the barbituric acid moiety. The resulting intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic pyrrole ring. This final aromatization step is the thermodynamic driving force for the reaction.

Sources

- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(1H-pyrrol-1-yl)pyrimidine

Introduction

2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring N-substituted with a pyrrole ring. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science, as the combination of these two distinct aromatic systems can give rise to unique electronic and biological properties. Pyrrolopyrimidine cores, for instance, are found in a variety of biologically active molecules, including kinase inhibitors for cancer therapy.[1][2] A thorough understanding of the compound's structure is paramount for its application and development, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation in solution.

This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. As direct, fully assigned experimental spectra for this specific compound are not widely published in peer-reviewed literature, this guide will focus on a detailed predictive analysis grounded in fundamental NMR principles and established data for the parent heterocycles, pyrrole and pyrimidine. This approach provides a robust framework for researchers to interpret their own experimental data. We will also outline a comprehensive, field-proven protocol for the acquisition of high-quality NMR data for this class of compounds.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the NMR spectral data, a standardized atom numbering system is essential. The structure of this compound is shown below, with pyrimidine ring atoms numbered 1-6 and pyrrole ring atoms numbered 1'-5'.

Figure 1: Molecular structure and atom numbering scheme for this compound.

Predictive Analysis of the ¹H NMR Spectrum

The proton NMR spectrum is predicted to show three distinct sets of signals: one for the pyrimidine ring protons and two for the pyrrole ring protons. The chemical shifts are governed by the electronic environment, particularly the influence of the electronegative nitrogen atoms and the aromatic ring currents.[3]

Foundational Concepts: Substituent Effects

-

Pyrimidine Ring: This ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent property causes its protons to be significantly deshielded (shifted downfield) compared to benzene. In unsubstituted pyrimidine (in CDCl₃), the proton signals appear at δ 9.26 (H2), 8.78 (H4, H6), and 7.36 (H5).[4]

-

Pyrrol-1-yl Group: The nitrogen atom of the pyrrole ring is sp² hybridized and its lone pair of electrons is delocalized within the aromatic system. When attached to the electron-deficient pyrimidine ring at the C2 position, the pyrrol-1-yl group acts as a substituent. Its net electronic effect will modulate the chemical shifts of the remaining pyrimidine protons (H4, H5, H6).

-

Pyrrole Ring: Unsubstituted pyrrole shows two signals at approximately δ 6.74 (H2, H5) and 6.24 (H3, H4) in CDCl₃. The attachment to the strongly electron-withdrawing 2-pyrimidinyl group at N1' is expected to withdraw electron density from the pyrrole ring, causing a significant downfield shift for all pyrrole protons.

Predicted Spectral Data: ¹H NMR

Based on these principles, the following spectral characteristics are predicted for this compound.

-

H4 and H6 (Pyrimidine): These protons are chemically equivalent and are adjacent to a ring nitrogen (N3 and N1, respectively). They are expected to be the most downfield of the pyrimidine signals. They will be split by H5 into a doublet. The electron-donating character of the pyrrole nitrogen may slightly shield these positions compared to unsubstituted pyrimidine, but they will remain in the aromatic region.

-

H5 (Pyrimidine): This proton is coupled to both H4 and H6. Since J(H4-H5) is expected to be equal to J(H6-H5), the signal should appear as a triplet. It will be the most upfield of the pyrimidine protons.

-

H2' and H5' (Pyrrole): These α-protons are equivalent and adjacent to the linking nitrogen atom. They will be significantly deshielded by the attached electron-withdrawing pyrimidine ring. They are coupled to the β-protons (H3' and H4'), appearing as a triplet.

-

H3' and H4' (Pyrrole): These β-protons are also equivalent. They will also be shifted downfield, though likely to a lesser extent than the α-protons. They are coupled to the α-protons, resulting in a triplet.

The predicted data are summarized in the table below.

| Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |

| H4, H6 | 8.5 - 8.8 | Doublet (d) | ~4.8 - 5.2 | 2H |

| H5 | 7.1 - 7.4 | Triplet (t) | ~4.8 - 5.2 | 1H |

| H2', H5' | 7.4 - 7.7 | Triplet (t) | ~2.0 - 2.5 | 2H |

| H3', H4' | 6.3 - 6.6 | Triplet (t) | ~2.0 - 2.5 | 2H |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Predictive Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show five distinct signals due to molecular symmetry: three for the pyrimidine carbons and two for the pyrrole carbons. The chemical shifts are highly sensitive to the local electronic environment.

Foundational Concepts: Electronic Environment

-

Pyrimidine Carbons: Carbons adjacent to nitrogen atoms (C2, C4, C6) are significantly deshielded. C2, being bonded to two ring nitrogens and the exocyclic pyrrole nitrogen, is expected to be the most downfield signal in the entire spectrum. C4 and C6 will also be strongly deshielded. C5, being flanked only by carbons, will be the most shielded of the pyrimidine carbons.

-

Pyrrole Carbons: The α-carbons (C2', C5') are typically more deshielded than the β-carbons (C3', C4'). The attachment of the electron-withdrawing pyrimidine ring at N1' will deshield all pyrrole carbons compared to the parent heterocycle.

Predicted Spectral Data: ¹³C NMR

| Assignment | Predicted δ (ppm) |

| C2 | 158 - 162 |

| C4, C6 | 156 - 159 |

| C5 | 115 - 120 |

| C2', C5' | 118 - 122 |

| C3', C4' | 110 - 114 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, interpretable NMR spectra requires careful attention to sample preparation and instrument parameterization. The following protocol is a self-validating system designed for compounds like this compound.

Causality Behind Experimental Choices

-

Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a good first choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window.[5] However, for N-heterocyclic compounds, Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be advantageous as it is more polar and less likely to engage in specific interactions that can broaden signals.[6] The choice can impact chemical shifts, so consistency is key for comparative studies.[7]

-

Spectrometer Frequency: Higher field strengths (e.g., 500 MHz or greater) are highly recommended. This increases chemical shift dispersion, resolving signals that might overlap at lower fields and simplifying the interpretation of complex coupling patterns.[8]

-

¹³C NMR Parameters: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans and a sufficient relaxation delay are necessary to achieve an adequate signal-to-noise ratio. Proton decoupling is standard practice to simplify the spectrum into a series of singlets, one for each unique carbon.

Step-by-Step Methodology

-

Sample Preparation: a. Accurately weigh 5-10 mg of high-purity this compound. b. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift axis to δ 0.00 ppm. d. Cap the tube and gently agitate until the sample is fully dissolved.

-

Instrument Setup & Calibration: a. Insert the sample into the NMR spectrometer. b. Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm). b. Apply a standard 90° pulse. c. Set the number of scans (e.g., 16 or 32) to achieve good signal-to-noise. d. Use a relaxation delay of 2-5 seconds to allow for full magnetization recovery between scans. e. Set the acquisition time to at least 2-3 seconds for good digital resolution.

-

¹³C NMR Acquisition: a. Set the spectral width to cover the full range of carbon signals (e.g., 0-170 ppm). b. Use a proton-decoupled pulse sequence. c. Set a significantly higher number of scans (e.g., 1024 or more) compared to the ¹H experiment. d. Use a relaxation delay of 2-5 seconds.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Carefully phase the resulting spectra to ensure all peaks are in pure absorption mode. c. Apply a baseline correction to obtain a flat baseline. d. Calibrate the spectrum by setting the TMS signal to 0.00 ppm. e. Integrate the ¹H NMR signals to determine the relative proton ratios. f. Pick and label the peaks in both spectra.

Experimental Workflow Diagram

Figure 2: Standard workflow for acquiring and processing NMR data.

References

- RSC Advances. (2012). Table 2/2b, 1H NMR (in CDCl3). The Royal Society of Chemistry. [Link provided in search results]

- H NMR and C NMR spectra were recorded in CDCl3 or CDCl3 and CCl4 as solvent on 300 MHz or 500 MHz spectrometer. (n.d.). [Link provided in search results]

-

Kuznetsova, S. A., et al. (2020). The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Beilstein Journal of Organic Chemistry, 16, 1124–1134. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Li, J., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115578. [Link]

- ResearchGate. (n.d.). Table 1. 13C-NMR chemical shifts (100 MHz) of 1 and 2 in DMSO-d6. [Link provided in search results]

-

MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 475. [Link]

-

Li, W., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. RSC Medicinal Chemistry, 13(10), 1269-1281. [Link]

-

Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Pharmaceuticals, 15(8), 981. [Link]

-

Khaled, M. H., et al. (2023). Novel Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine Derivatives: Design, Synthesis, and Structure Elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-997. [Link]

-

Chen, Y.-L., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(14), 4438. [Link]

- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link provided in search results]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

ACS Publications. (2023). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 66(15), 10476–10500. [Link]

-

Lee, S. J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 74, 128912. [Link]

- ResearchGate. (n.d.). 13 C and 1 H chemical shifts for major and minor isomers of 2 in CDCl 3. [Link provided in search results]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. [Link provided in search results]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints. [Link]

Sources

- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(1H-pyrrol-1-yl)pyrimidine

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-(1H-pyrrol-1-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document delineates the probable electron ionization (EI) fragmentation pathways of the title compound. The proposed fragmentation schemes are founded on established principles of mass spectrometry and the known fragmentation patterns of the constituent pyrrole and pyrimidine ring systems.[1][2] This guide also presents a detailed, field-proven protocol for the acquisition of its mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS), ensuring scientific integrity and reproducibility. Visual diagrams generated using Graphviz are provided to illustrate the fragmentation cascades and the experimental workflow, offering a clear and concise reference for laboratory practice.

Introduction: The Structural Significance of this compound

The molecule this compound (C₈H₇N₃, Molecular Weight: 145.16 g/mol ) is a noteworthy heterocyclic compound, integrating two fundamental nitrogen-containing aromatic rings: pyrrole and pyrimidine.[3] Pyrrole derivatives are integral to a wide array of natural products and pharmaceuticals, while the pyrimidine scaffold is a cornerstone of nucleobases and numerous therapeutic agents.[4] The conjunction of these two rings results in a molecule with unique electronic and chemical properties, making its structural elucidation paramount for quality control, metabolism studies, and rational drug design.

Mass spectrometry is an indispensable analytical technique for the structural characterization of such molecules, providing detailed information about their molecular weight and fragmentation behavior.[1] Electron Ionization (EI) mass spectrometry, in particular, imparts significant energy to the analyte, inducing extensive and reproducible fragmentation that serves as a molecular "fingerprint."[1][2] Understanding the fragmentation pattern of this compound is crucial for its unambiguous identification in complex matrices.

Predicted Electron Ionization (EI) Fragmentation Pathways

Upon electron ionization at a standard 70 eV, this compound is expected to form a stable molecular ion (M⁺˙) at m/z 145, which will then undergo a series of characteristic fragmentation reactions. The fragmentation cascade is predicted to be dominated by cleavages of the inter-ring C-N bond and sequential fragmentation of the pyrimidine and pyrrole rings.

The proposed fragmentation pathways are as follows:

-

Formation of the Molecular Ion (m/z 145): The initial event is the removal of an electron to produce the molecular ion, which should be readily observable due to the aromatic nature of the compound.[5] C₈H₇N₃ + e⁻ → [C₈H₇N₃]⁺˙ + 2e⁻ (m/z 145)

-

Pathway A: Cleavage of the Pyrimidine Ring: A dominant fragmentation pathway for substituted pyrimidines involves the loss of HCN. We can anticipate the loss of a molecule of hydrogen cyanide (HCN, 27 Da) from the pyrimidine ring. [C₈H₇N₃]⁺˙ → [C₇H₆N₂]⁺˙ + HCN (m/z 118)

-

Pathway B: Fission of the Inter-Ring C-N Bond: Cleavage of the bond connecting the two rings can lead to the formation of the pyrimidinyl cation or the pyrrolyl radical, and vice-versa.

-

Formation of the Pyrimidinyl Cation (m/z 79): [C₈H₇N₃]⁺˙ → [C₄H₃N₂]⁺ + C₄H₄N• (m/z 79)

-

Formation of the Pyrrolyl Cation (m/z 66): [C₈H₇N₃]⁺˙ → [C₄H₄N]⁺ + C₄H₃N₂• (m/z 66)

-

-

Pathway C: Fragmentation of the Pyrrole Ring: The pyrrole moiety can undergo ring cleavage. A characteristic loss for pyrrole is the expulsion of HCN. [C₈H₇N₃]⁺˙ → [C₇H₆N₂]⁺˙ + HCN (m/z 118) Further fragmentation of the m/z 118 ion could lead to subsequent losses.

-

Formation of Smaller Aromatic Cations: The fragmentation will likely also produce smaller, stable ions characteristic of aromatic systems, such as the cyclopropenyl cation (m/z 39).

The following Graphviz diagram illustrates these predicted primary fragmentation pathways.

Caption: Predicted EI fragmentation pathways of this compound.

Summary of Key Fragment Ions

The table below summarizes the expected key ions, their mass-to-charge ratio (m/z), and their proposed structures.

| m/z | Proposed Formula | Identity/Origin |

| 145 | [C₈H₇N₃]⁺˙ | Molecular Ion (M⁺˙) |

| 118 | [C₇H₆N₂]⁺˙ | Loss of HCN from the pyrimidine ring |

| 79 | [C₄H₃N₂]⁺ | Pyrimidinyl cation |

| 66 | [C₄H₄N]⁺ | Pyrrolyl cation |

| 52 | [C₄H₄]⁺˙ | Further fragmentation |

| 39 | [C₃H₃]⁺ | Cyclopropenyl cation |

Experimental Protocol: GC-MS Analysis

To obtain a high-quality mass spectrum of this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is the recommended methodology.[1] This approach is well-suited for volatile and thermally stable compounds.[1]

Sample Preparation

-

Solvent Selection: Dissolve the this compound standard in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Concentration: Prepare a stock solution of 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of approximately 10-100 µg/mL for injection.

Instrumentation and Parameters

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Method: Electron Ionization (EI).[2]

-

Electron Energy: 70 eV.[2]

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 35 to 200.

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: Hold at 250 °C for 5 minutes.

-

-

Data Analysis

-

Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to this compound.

-

Mass Spectrum Extraction: Extract the mass spectrum from the apex of the identified peak.

-

Background Subtraction: Perform background subtraction to obtain a clean mass spectrum.

-

Interpretation: Analyze the mass spectrum to identify the molecular ion and the key fragment ions as outlined in Section 2. Compare the obtained spectrum with library data if available.

The following Graphviz diagram illustrates the experimental workflow for GC-MS analysis.

Caption: Experimental workflow for the GC-MS analysis of the analyte.

Conclusion

This technical guide provides a scientifically grounded prediction of the mass spectrometric fragmentation pattern of this compound under electron ionization. The proposed pathways, involving inter-ring cleavage and fragmentation of the individual heterocyclic rings, offer a robust framework for the interpretation of experimental data. The detailed GC-MS protocol presented herein establishes a reliable method for acquiring high-quality mass spectra, ensuring the accurate identification and characterization of this compound. This guide serves as a valuable resource for scientists engaged in the analysis and development of novel heterocyclic molecules.

References

- BenchChem. (n.d.). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(20), 2272–2278. Retrieved from [Link]

- R Discovery. (2013). Fragmentation pathways of 2‐substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time‐of‐flight mass spectrometry.

- Semantic Scholar. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.

- BenchChem. (n.d.). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.

- Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives.

- PRP-UNICAMP. (n.d.). Synthesis and characterization of the ligands 2-(1H-pyrrol-2-yl)-1H- benzimidazole and 2-pyridine.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.

-

ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

- University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.

-

MDPI. (n.d.). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

- Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.

-

National Institute of Standards and Technology. (n.d.). Pyrrole. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C8H7N3 | CID 4715111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-pyrrol-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics—solubility, acidity (pKa), and lipophilicity (logP)—govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive technical overview of these critical parameters for 2-(1H-pyrrol-1-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, the following sections will not only present the fundamental principles and experimental methodologies for determining these properties but also offer field-proven insights to aid in the rational design and development of drug candidates based on this scaffold.

While direct experimental data for this compound is not extensively available in the public domain, this guide will leverage data from structurally similar compounds, such as 1-phenylpyrrole and 2-phenylpyrimidine, to provide context and informed estimations. The protocols detailed herein are designed to be self-validating, ensuring the generation of robust and reliable data.

I. Aqueous Solubility: The Gateway to Bioavailability

A compound's ability to dissolve in aqueous media is a critical prerequisite for its absorption and distribution in the body. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic efficacy.[1] The thermodynamic solubility, which represents the true equilibrium solubility of a compound, is a key parameter assessed during preclinical development.[2][3]

Predicted and Comparative Solubility Data

| Compound | Predicted/Reported Aqueous Solubility | Source |

| This compound | Low to Moderate (Estimated) | - |

| 1-Phenylpyrrole | Limited solubility in water | [4] |

| 2-Phenylpyridine | Slightly soluble in water | [5] |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[6] This protocol ensures that the measurement reflects the equilibrium between the dissolved and solid states of the compound.

Causality of Experimental Choices: The extended incubation period (24 hours) is crucial to ensure that a true thermodynamic equilibrium is reached, avoiding the misleading results of kinetic solubility which can overestimate the stable soluble concentration. The use of a phosphate buffer at pH 7.4 mimics physiological conditions, providing a more relevant measure of solubility for drug development. Centrifugation and filtration are critical steps to remove any undissolved solid material, which would otherwise lead to an overestimation of the soluble concentration. LC-MS/UV analysis provides a sensitive and specific method for quantifying the compound in the supernatant.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Sample Processing:

-

After incubation, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same phosphate buffer.

-

Analyze the filtered supernatant and the standard solutions by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[3][6]

-

Construct a calibration curve from the standard solutions and determine the concentration of the compound in the supernatant. This concentration represents the thermodynamic solubility.

-

Caption: Workflow for Thermodynamic Solubility Determination.

II. Ionization Constant (pKa): Unveiling the Charge State

The pKa value is a measure of the acidity or basicity of a compound and dictates its ionization state at a given pH. This is a critical parameter as the charge of a molecule significantly influences its solubility, permeability, and interaction with biological targets. Most drugs are weak acids or bases, and their pKa determines their charge at physiological pH (around 7.4), which in turn affects their ADMET properties.[7]

Predicted and Comparative pKa Data

The pKa of this compound is not experimentally reported. However, we can make an educated estimation based on its constituent rings. The pyrimidine ring is basic, with a pKa of approximately 1.3 for the protonated form.[8] The pyrrole ring is very weakly acidic, with a pKa of around 17.5, and is generally considered non-ionizable under physiological conditions. The nitrogen in the pyrrole ring is non-basic due to the delocalization of its lone pair of electrons in the aromatic system. For 2-phenylpyrimidine, a predicted pKa of 1.00 has been reported for the protonated form.[9] The electron-withdrawing nature of the pyrrole ring attached to the pyrimidine at the 2-position is expected to decrease the basicity of the pyrimidine nitrogens. Therefore, the pKa of this compound is likely to be low.

| Compound | Predicted/Reported pKa | Source |

| This compound | < 1 (Estimated) | - |

| Pyrimidine | 1.3 | [8] |

| 2-Phenylpyrimidine | 1.00 (Predicted) | [9] |

| 1-Phenylpyrrole | -5.30 (Predicted, for protonation) | [10] |

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a powerful and sensitive method for determining the pKa of compounds that possess a chromophore close to the ionizable center, where the UV-Vis spectrum changes with ionization.[11][12][13]

Causality of Experimental Choices: This method is chosen for its high sensitivity, requiring only a small amount of sample. The use of a series of buffers with a range of pH values allows for the systematic observation of the spectral changes as the compound transitions between its protonated and deprotonated forms. By analyzing the absorbance at multiple wavelengths, the influence of concentration errors can be minimized, leading to a more robust pKa determination. The sigmoidal relationship between absorbance and pH is a direct consequence of the Henderson-Hasselbalch equation, providing a strong theoretical basis for the data analysis.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of approximately 10 mM.

-

Prepare a series of aqueous buffer solutions with a range of pH values (e.g., from pH 1 to 12) with a constant ionic strength.

-

In a 96-well UV-transparent microplate, add a small aliquot of the stock solution to each well containing the different buffer solutions to achieve a final concentration in the low micromolar range.[12]

-

-

UV-Vis Spectral Acquisition:

-

Measure the UV-Vis absorbance spectrum (e.g., from 220 to 500 nm) for each well using a microplate spectrophotometer.[12]

-

-

Data Analysis:

-

Identify the wavelengths where the maximum absorbance change occurs as a function of pH.

-

Plot the absorbance at these wavelengths against the pH of the buffer solutions.

-

Fit the data to a sigmoidal curve (e.g., using the Boltzmann function). The pH at the inflection point of the curve corresponds to the pKa of the compound.[11]

-

Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.

III. Lipophilicity (logP): A Measure of Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a crucial determinant of a drug's ability to cross biological membranes. An optimal logP value is essential for good oral absorption and brain penetration. Excessively high lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity, while very low lipophilicity can hinder membrane permeability.[1]

Predicted and Comparative logP Data

| Compound | Predicted/Reported logP | Source |

| This compound | 2.0 - 3.0 (Estimated) | - |

| 1-Phenylpyrrole | 3.08 | [14] |

| 2-Phenylpyrimidine | 2.2 (Predicted) | [15] |

Experimental Protocol: logP Determination by Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most reliable method for determining the logP of a compound.[11] It involves directly measuring the equilibrium distribution of the compound between n-octanol and water.

Causality of Experimental Choices: n-Octanol is chosen as the organic phase because it is a good mimic of the lipid bilayers of cell membranes. Pre-saturation of the solvents is essential to ensure that the volumes of the two phases do not change during the experiment, which would affect the concentration measurements. The use of different volume ratios of the two phases helps to ensure the robustness of the determined logP value. Centrifugation is a critical step to achieve a clean separation of the two phases, preventing cross-contamination that could lead to inaccurate results.

Step-by-Step Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

-

Partitioning:

-

Prepare a stock solution of this compound in n-octanol.

-

In a series of glass vials, add known volumes of the pre-saturated n-octanol and water. It is recommended to use at least three different volume ratios (e.g., 1:1, 1:2, 2:1 n-octanol:water).

-

Add a small aliquot of the stock solution to each vial.

-

Shake the vials vigorously for a sufficient time to reach equilibrium (e.g., 2 hours at 25°C).[9]

-

-

Phase Separation and Quantification:

-

Centrifuge the vials to ensure complete separation of the two phases.

-

Carefully sample a known volume from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase ([C]oct) to its concentration in the aqueous phase ([C]aq).

-

The logP is the base-10 logarithm of the partition coefficient: logP = log10(P).

-

The final logP value should be reported as the average of the determinations from the different volume ratios. The values should ideally fall within a range of ± 0.3 log units.[2]

-

Caption: Workflow for logP Determination by the Shake-Flask Method.

IV. Conclusion and Future Directions

The physicochemical properties of this compound—solubility, pKa, and logP—are fundamental to its potential as a drug candidate. Based on the analysis of its structural components and comparison with related molecules, it is anticipated that this compound will exhibit low to moderate aqueous solubility, weak basicity with a low pKa, and moderate to high lipophilicity.

The experimental protocols detailed in this guide provide a robust framework for the accurate and reliable determination of these critical parameters. The generation of precise experimental data for this compound is a crucial next step. These data will enable a more accurate prediction of its ADMET properties and will be invaluable for guiding further lead optimization and formulation development efforts. By integrating these physicochemical insights into the drug discovery process, researchers can significantly enhance the probability of developing a safe and effective therapeutic agent.

V. References

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

-

Barraja, P., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1039-1043. Available at: [Link]

-

protocols.io. (2023). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Box, K., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available at: [Link]

-

AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Retrieved from [Link]

-

Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A, 1521, 55-63. Available at: [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

ECETOC. (n.d.). Assessment of reverse-phase chromatographic methods for determining partition coefficients. Retrieved from [Link]

-

Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column. Retrieved from

-

Yamagami, C., et al. (1993). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Journal of Pharmaceutical Sciences, 82(12), 1255-1259. Available at: [Link]

-

stenutz.eu. (n.d.). 1-phenylpyrrole. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 7431-45-0 | 2-Phenylpyrimidine | MFCD04038761. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ChemBK. (n.d.). 1-Phenylpyrrole. Retrieved from [Link]

-

Ghafourian, T., & Barzegar-Jalali, M. (2014). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 19(11), 18635-18653. Available at: [Link]

-

FooDB. (n.d.). Showing Compound 2-Phenylpyridine (FDB004404). Retrieved from [Link]

-

University of Tartu. (n.d.). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylpyrimidine. Retrieved from [Link]

-

Rupp, M. (2011). Predicting the pKa of Small Molecules. Retrieved from [Link]

-

precisionFDA. (n.d.). 1-PHENYLPYRROLE. Retrieved from [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

LookChem. (n.d.). 1-Phenylpyrrole. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Phenylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Retrieved from [Link]

-

Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(5), 307-323. Available at: [Link]

Sources

- 1. ijper.org [ijper.org]

- 2. In-vitro Thermodynamic Solubility [protocols.io]

- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 4. CAS 635-90-5: 1-Phenylpyrrole | CymitQuimica [cymitquimica.com]

- 5. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]

- 6. enamine.net [enamine.net]

- 7. 1-Phenylpyrrole | C10H9N | CID 12480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 9. 2-PHENYLPYRIMIDINE CAS#: 7431-45-0 [m.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 1-phenylpyrrole [stenutz.eu]

- 15. 2-Phenylpyrimidine | C10H8N2 | CID 593578 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(1H-pyrrol-1-yl)pyrimidine Analogs

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Blueprint of Drug Discovery

In the landscape of modern medicinal chemistry, understanding the three-dimensional structure of a molecule is paramount. It is the architectural blueprint that dictates function, interaction, and ultimately, therapeutic potential. The 2-(1H-pyrrol-1-yl)pyrimidine scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds.[1] Its derivatives have shown promise in a range of therapeutic areas, including oncology and virology.[2][3] This guide, written from the perspective of a Senior Application Scientist, eschews a rigid, templated approach. Instead, it offers a deep, causality-driven exploration of the crystal structure analysis of these specific analogs, providing not just the "how," but the critical "why" behind each step. Our focus is on empowering researchers to move beyond routine analysis to a profound understanding of their molecules, thereby accelerating the drug development pipeline.

Part 1: The Foundation - Synthesis and Crystallization

The journey to a crystal structure begins with the molecule itself. The synthesis of this compound analogs typically involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or guanidine derivative.[4] This foundational step is critical, as the purity and stability of the synthesized compound directly impact the success of subsequent crystallization efforts.

dot graphdot { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} } Caption: Generalized synthetic workflow for this compound analogs.

Causality in Synthesis: Beyond the Reaction

The choice of synthetic route is not merely about yield; it's about influencing the final solid-state properties. For instance, the solvent system used in the final purification step can leave residual traces that may act as templates or inhibitors during crystallization. A seemingly trivial choice can mean the difference between obtaining high-quality single crystals and an intractable oil.

The Art and Science of Crystallization

Crystallization is often perceived as more of an art than a science, but a systematic, logical approach significantly increases the probability of success. The goal is to achieve a state of supersaturation, from which the molecule can controllably precipitate into an ordered crystalline lattice.

Experimental Protocol: Anti-Solvent Vapor Diffusion

This technique is particularly effective for compounds that are soluble in high-boiling-point solvents where other methods might fail.[5]

-

Solvent Selection: Dissolve the purified this compound analog in a minimal amount of a "good" solvent (e.g., DMSO, DMF) in a small, open vial. A "good" solvent is one in which the compound is highly soluble.

-

Anti-Solvent Chamber: Place this vial inside a larger, sealed chamber containing a volatile "anti-solvent" (e.g., diethyl ether, pentane), in which the compound is insoluble.[5]

-

Diffusion and Supersaturation: The anti-solvent vapor will slowly diffuse into the solution of the compound. This gradual increase in the anti-solvent concentration reduces the compound's solubility, leading to a state of supersaturation.

-

Crystal Growth: As the system slowly approaches equilibrium, the compound will begin to crystallize. The slow rate of this process is crucial for the formation of large, well-ordered single crystals.

-

Monitoring and Harvesting: Monitor the vial over several days to weeks. Once suitable crystals have formed, they can be carefully harvested for analysis.

dot graphdot { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Workflow for the anti-solvent vapor diffusion crystallization technique.

Part 2: Unveiling the Structure - X-ray Diffraction

With a suitable single crystal in hand, the next step is to probe its internal structure using X-ray diffraction. This technique remains the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[6][7][8]

Single-Crystal X-ray Diffraction (SC-XRD): The Atomic Resolution Blueprint

SC-XRD provides a wealth of information, including bond lengths, bond angles, and the overall molecular conformation.[6][8] This is not merely a data collection exercise; it is an experiment that requires careful planning and execution to yield a high-quality, publishable crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A single, optically clear crystal (ideally 150-250 microns) is selected and mounted on a goniometer head.[8]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from various orientations.[6]

-

Structure Solution and Refinement: The resulting diffraction pattern is used to solve and refine the crystal structure. This process involves determining the unit cell dimensions, space group, and the positions of all atoms in the crystal lattice.[8]

Powder X-ray Diffraction (PXRD): The Fingerprint of the Solid Form

While SC-XRD provides the ultimate detail of a single crystal, PXRD is an invaluable tool for characterizing the bulk properties of a solid material.[9][10][11] It is particularly useful for identifying different crystalline forms (polymorphs), which can have significantly different physical properties, such as solubility and bioavailability.[9]

Experimental Protocol: Powder X-ray Diffraction Analysis

-

Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

-

Data Collection: The sample is irradiated with X-rays over a range of angles, and the intensity of the diffracted X-rays is measured.

-

Pattern Analysis: The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for that particular crystalline form.[12] This pattern can be compared to a database or a pattern calculated from a known single-crystal structure to confirm the identity and purity of the bulk sample.[13]

dot graphdot { graph [layout=neato, model=subset, overlap=false, splines=true]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Comparison of information derived from SC-XRD and PXRD.

Part 3: From Data to Insight - Interpreting the Crystal Structure

The solved crystal structure is more than just a collection of atomic coordinates; it is a rich source of information that can guide drug design and development. For this compound analogs, particular attention should be paid to the intermolecular interactions that govern the crystal packing.

The Power of Hydrogen Bonding

Pyrimidine and pyrrole moieties are rich in hydrogen bond donors and acceptors.[2] These interactions play a crucial role in the crystal packing and can provide insights into how these molecules might interact with their biological targets.[2] The N-H of the pyrrole ring and the nitrogen atoms of the pyrimidine ring are key players in these interactions.[14]

Table 1: Hypothetical Hydrogen Bond Geometries in this compound Analogs

| Analog | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| Analog A | N1-H1···N3' | 0.86 | 2.10 | 2.95 | 175 |

| Analog B | C7-H7···O1' | 0.93 | 2.45 | 3.30 | 150 |

| Analog C | N1-H1···O2' | 0.86 | 2.05 | 2.90 | 178 |

Note: This table presents hypothetical data for illustrative purposes.

π-π Stacking and Other Weak Interactions

In addition to hydrogen bonds, weaker interactions such as π-π stacking between the aromatic pyrrole and pyrimidine rings can also influence the crystal packing. The planarity of these rings facilitates such interactions, which can contribute to the overall stability of the crystal lattice.

The Cambridge Structural Database (CSD): A Universe of Structural Data

The Cambridge Structural Database (CSD) is an invaluable resource for contextualizing a new crystal structure.[15][16][17] It contains over a million small-molecule organic and metal-organic crystal structures.[17] By searching the CSD for related structures, researchers can identify common packing motifs, compare conformational preferences, and gain a deeper understanding of the structural landscape of their target class of molecules.[15]

Part 4: Conclusion - The Integrated Approach to Drug Discovery

The crystal structure analysis of this compound analogs is a multidisciplinary endeavor that integrates synthetic chemistry, solid-state characterization, and computational analysis. Each step, from the initial synthesis to the final interpretation of the crystal structure, is a critical piece of the puzzle. By adopting the causality-driven, self-validating approach outlined in this guide, researchers can unlock the full potential of their structural data, transforming it from a static picture into a dynamic tool for the rational design of new and improved therapeutics. The insights gained from a thorough understanding of the solid state can inform formulation development, predict potential stability issues, and ultimately, de-risk the entire drug development process.

References

-

X-ray Powder Diffraction in Solid Form Screening and Selection. (2011). American Pharmaceutical Review. [Link]

-

GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Intertek. [Link]

-

[X-ray diffractometry in the analysis of drugs and pharmaceutical forms]. (1990). Il Farmaco. [Link]

-

The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024). ACS Organic & Inorganic Au. [Link]

-

X-Ray Powder Diffraction: Pharmaceutical Solid-State Characterization. (2025). Bruker. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024). ACS Organic & Inorganic Au. [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2020). Egyptian Journal of Chemistry. [Link]

-

Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. (2010). The Journal of Physical Chemistry A. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews. [Link]

-

Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. (2023). MDPI. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2018). Molecules. [Link]

-

How do organic compounds single crystal X rays diffraction work?. (2016). ResearchGate. [Link]

-

Cambridge Structural Database. Wikipedia. [Link]

-

Single-crystal X-ray Diffraction. (2007). Carleton College. [Link]

-

Heterocyclic Organic Compounds: Crystal Structure and Their Properties. (2023). MDPI. [Link]

-

Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. (2021). MDPI. [Link]

-

Pseudo Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors. (2013). ACS Medicinal Chemistry Letters. [Link]

-

The hydrogen bond interactions in the crystal packing of 4a, viewed almost along the a axis. ResearchGate. [Link]

-

Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). ICONIC RESEARCH AND ENGINEERING JOURNALS. [Link]

-

(PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (2025). ResearchGate. [Link]

-

Heterocycles, Back Bone of Drug Design. (2017). Journal of Organic & Inorganic Chemistry. [Link]

-

About the Cambridge Structural Database (CSD). CCDC. [Link]

-

2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. (2013). Acta Crystallographica Section E. [Link]

-

Electronic Supplementary Information†. The Royal Society of Chemistry. [Link]

-

Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). Molecules. [Link]

-

The structures of analogues of pyrimidine nucleosides (64-66). ResearchGate. [Link]

-

NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. (2023). Bulletin of the Chemical Society of Ethiopia. [Link]

-

Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2020). Journal of Medicinal Chemistry. [Link]

-

The Largest Curated Crystal Structure Database. CCDC. [Link]

-

(PDF) 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. (2013). ResearchGate. [Link]

Sources

- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orientjchem.org [orientjchem.org]

- 4. bu.edu.eg [bu.edu.eg]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. rigaku.com [rigaku.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 11. [X-ray diffractometry in the analysis of drugs and pharmaceutical forms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. rsc.org [rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

A Technical Guide to Quantum Chemical Calculations for 2-(1H-pyrrol-1-yl)pyrimidine: Methodologies and Applications

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-(1H-pyrrol-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry.[1][2] We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) for elucidating the structural, electronic, and spectroscopic properties of this molecule. This document is intended for researchers, computational chemists, and drug development professionals, offering a detailed, step-by-step protocol from initial structure generation to in-depth analysis of molecular properties. By explaining the causality behind methodological choices, this guide aims to equip scientists with the expertise to perform and interpret high-quality computational studies, thereby accelerating research and development efforts.

Introduction: The Significance of this compound

The pyrimidine nucleus is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with applications ranging from anticancer to antiviral treatments.[3][4][5] Its prevalence in the essential building blocks of nucleic acids (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[3][5] The fusion or linkage of the pyrimidine ring with other heterocyclic systems, such as pyrrole, creates novel scaffolds like this compound (Figure 1), which offer unique electronic and steric properties for targeted drug design.[1]

Quantum chemical calculations provide an indispensable tool for understanding the intrinsic properties of such molecules at an atomic level. By simulating molecular behavior, we can predict geometries, electronic charge distributions, spectroscopic signatures, and reactivity, thereby guiding synthetic efforts and providing insights into potential biological activity. This guide focuses on a robust and widely validated computational approach to characterize this compound, establishing a reliable protocol for future in-silico investigations.

Figure 1. Chemical structure of this compound.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its exceptional balance of accuracy and computational efficiency, particularly for medium-sized organic molecules.[6] The core principle of DFT is that the ground-state energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.

For this guide, we select the B3LYP hybrid functional . B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation terms, offering a high degree of accuracy for a broad range of chemical systems.[6]

The choice of a basis set is equally critical. A basis set is a set of mathematical functions used to construct the molecular orbitals. We will employ the 6-311++G(d,p) basis set. Let's deconstruct this choice:

-

6-311G : This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a flexible and accurate description of the electron distribution.

-

++ : These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for describing regions of space far from the nucleus, which is important for anions, lone pairs, and non-covalent interactions.

-

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals within the molecular environment, which is essential for accurately modeling chemical bonds.[7]

This combination, B3LYP/6-311++G(d,p) , is a well-established and reliable level of theory for obtaining accurate geometries and electronic properties for heterocyclic compounds.[8][9][10]

Computational Methodology: A Validated Workflow

The following section outlines a step-by-step protocol for the quantum chemical characterization of this compound. This workflow is designed to be self-validating, ensuring the scientific integrity of the results.

Diagram of the Computational Workflow

Caption: A validated workflow for quantum chemical calculations.

Step 1: Molecular Structure Input

The initial 3D coordinates of this compound can be generated using molecular building software like GaussView or Avogadro. The PubChem database is also a good source for an initial structure.[11]

Step 2: Geometry Optimization

The purpose of geometry optimization is to find the molecular structure with the lowest possible energy, which corresponds to the most stable conformation. This is a crucial step, as all subsequent property calculations depend on an accurately optimized geometry.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Opt

Step 3: Frequency Analysis

A frequency calculation must be performed on the optimized geometry. This serves two critical purposes: